molecular formula C9H11F5O3S B1424788 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol CAS No. 1272542-22-9

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

Cat. No.: B1424788
CAS No.: 1272542-22-9
M. Wt: 294.24 g/mol
InChI Key: OOHRSRMBQSIGLR-UHFFFAOYSA-N
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Description

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a fluorinated compound with the molecular formula C9H11F5O3S and a molecular weight of 294.24 g/mol. This compound belongs to the class of fluorinated compounds, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol typically involves the reaction of 4-(Pentafluorosulfanyl)phenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophile to yield the desired diol.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol to alcohols or other reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a precursor for drug synthesis.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Trifluoromethyl)phenoxy)propane-1,2-diol: A similar compound with a trifluoromethyl group instead of a pentafluorosulfanyl group.

    3-(4-(Difluoromethyl)phenoxy)propane-1,2-diol: Another related compound with a difluoromethyl group.

Uniqueness

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHRSRMBQSIGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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